Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone dihydrochloride
Description
Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone dihydrochloride (CAS: 2344685-36-3) is a synthetic organic compound characterized by a sulfanone core (lambda⁶-sulfur) linked to a piperidin-4-yl group and dimethyl substituents, with two hydrochloride counterions. Its molecular formula is C₇H₁₄Cl₂N₂OS, and it has a molecular weight of 249.20 g/mol . The compound is classified under GHS hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating precautions such as avoiding inhalation and using protective equipment .
The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical or biochemical research applications. However, its environmental impact and ecotoxicological data remain undocumented .
Properties
IUPAC Name |
dimethyl-oxo-piperidin-4-ylimino-λ6-sulfane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2OS.2ClH/c1-11(2,10)9-7-3-5-8-6-4-7;;/h7-8H,3-6H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOICFEKSOKOVAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1CCNCC1)(=O)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2344685-36-3 | |
| Record name | dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone dihydrochloride typically involves the reaction of piperidine derivatives with sulfanone precursors. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . The reaction conditions often involve controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanone group to a sulfide.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and purity.
Major Products Formed
Scientific Research Applications
Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Methyl({[5-(methylamino)pyridazin-3-yl]imino})(piperidin-4-yl)-lambda6-sulfanone Dihydrochloride
- Molecular Formula : C₁₁H₂₁Cl₂N₅OS
- Molecular Weight : ~357.74 g/mol (estimated)
- Key Differences: Incorporates a pyridazine ring (a six-membered aromatic heterocycle with two nitrogen atoms) instead of a simple dimethyl-sulfanone group. Higher molecular weight and complexity suggest differences in pharmacokinetics, such as metabolic stability or membrane permeability.
[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone Hydrochloride
- Molecular Formula : C₄H₁₃ClN₂OS
- Molecular Weight : 172.68 g/mol
- Key Differences: Lacks the piperidine ring, replacing it with a simpler 2-aminoethyl group. Smaller size and reduced steric hindrance may improve solubility in polar solvents but decrease selectivity for targets requiring piperidine-based recognition .
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO·HCl
- Molecular Weight : 303.83 g/mol
- Key Differences: Features a diphenylmethoxy group instead of a sulfanone-imino structure. No GHS hazard data available, but regulatory documents highlight incomplete ecological studies, suggesting uncertain environmental risks .
Functional and Hazard Profile Comparison
Research and Application Insights
- Pharmacological Potential: The target compound’s piperidine-sulfanone structure may act as a bioisostere for carbonyl or phosphate groups, making it relevant in kinase inhibitor design. In contrast, 4-(Diphenylmethoxy)piperidine’s lipophilicity suits central nervous system targets .
- Synthetic Utility: The pyridazine-containing analog (from ) could serve as a precursor for fluorescent probes due to aromatic heterocycles, whereas the simpler aminoethyl derivative () might be used in peptide mimetics .
- Safety Considerations : The target compound’s multiple hazard codes necessitate stricter handling protocols compared to analogs with undocumented hazards .
Biological Activity
Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone dihydrochloride, with CAS number 2344685-36-3, is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₇H₁₈Cl₂N₂OS
- Molecular Weight : 249.20 g/mol
- CAS Number : 2344685-36-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is hypothesized to act as an inhibitor of certain enzymes or receptors involved in critical signaling pathways. This interaction can lead to modulation of cellular processes such as apoptosis, proliferation, and inflammatory responses.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar piperidine structures exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. While specific data on this compound's efficacy is limited, it may share similar properties .
- Anticancer Potential : Research indicates that related compounds targeting the ATR kinase pathway show promise in cancer therapy. Such compounds can effectively inhibit tumor growth and induce apoptosis in cancer cells . Although direct studies on this compound are scarce, its structural similarities to known anticancer agents warrant further investigation.
- Neuroprotective Effects : Some derivatives of piperidine have demonstrated neuroprotective properties in various models of neurodegeneration. This aspect remains an area for future exploration concerning this specific compound.
Table 1: Summary of Biological Activities
Notable Research
- Antibacterial Studies : A series of piperidine derivatives were synthesized and evaluated for their antibacterial properties. Certain compounds displayed significant inhibitory effects against enterococci, suggesting potential applications in treating resistant bacterial infections .
- Cancer Therapeutics : Investigations into ATR inhibitors have revealed their effectiveness in reducing cell viability in various cancer cell lines. These findings highlight the potential for developing new treatments based on the structural framework of this compound .
- Neuroprotection Trials : While direct studies on this compound are lacking, related piperidine compounds have shown promise in preclinical models for neuroprotection, indicating a potential avenue for future research.
Q & A
Q. What are the key steps in synthesizing dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone dihydrochloride?
The synthesis involves multi-step reactions, including the formation of the sulfinamide functional group and subsequent dihydrochloride salt formation. Critical steps include:
- Sulfinamide formation : Reacting a piperidine derivative with methanesulfinyl chloride under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Salt formation : Treating the intermediate with hydrochloric acid to yield the dihydrochloride salt. Optimization of reaction parameters (temperature: 0–25°C, solvents: dichloromethane or acetonitrile) is essential for achieving yields >70% and purity >95% .
Q. Which analytical techniques are used to confirm the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : To resolve chiral centers in the piperidine ring and confirm substituent positions (e.g., ¹H and ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray crystallography : For absolute stereochemical determination, though this requires high-purity crystals .
Q. What safety precautions are necessary during handling?
- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Storage : Keep in airtight containers under inert gas (argon) at 2–8°C to prevent degradation .
Q. How does the sulfinamide group influence biological activity?
The sulfinamide group enhances hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) due to its polarity and ability to act as a hydrogen-bond acceptor. This group is critical for modulating activity in neuropharmacological studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction kinetics compared to dichloromethane .
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling reactions for piperidine ring modifications .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfinamide formation .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability .
- Computational modeling : Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities and reconcile discrepancies between in vitro and in vivo results .
Q. How does stereochemistry impact the compound’s pharmacological profile?
Chiral centers in the piperidine ring influence target selectivity. For example:
- (R)-configuration : Higher affinity for serotonin receptors in neuropharmacology studies.
- (S)-configuration : Preferential binding to σ-1 receptors . Enantioselective synthesis (e.g., chiral auxiliaries) or chiral chromatography is required to isolate active stereoisomers .
Q. What methodologies assess stability under varying environmental conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .
- pH-dependent stability : Test solubility and stability in buffers (pH 1–12) to simulate gastrointestinal or intracellular environments .
Q. How can in vivo studies be designed to evaluate neuropharmacological effects?
- Animal models : Use murine models (e.g., C57BL/6 mice) for behavioral assays (e.g., forced swim test for antidepressant activity) .
- Dosage optimization : Start with 1–10 mg/kg (intraperitoneal) and adjust based on pharmacokinetic data (e.g., plasma half-life measured via LC-MS/MS) .
Methodological Challenges and Solutions
Q. Handling hygroscopicity during storage
- Solution : Lyophilize the compound and store in desiccated containers with silica gel. Use Karl Fischer titration to monitor moisture content .
Q. Addressing low solubility in aqueous media
Q. Mitigating toxicity in cell-based assays
- Solution : Conduct MTT assays to determine IC₅₀ values. Use concentrations ≤10 μM and include N-acetylcysteine (5 mM) to reduce oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
